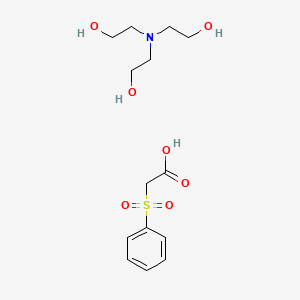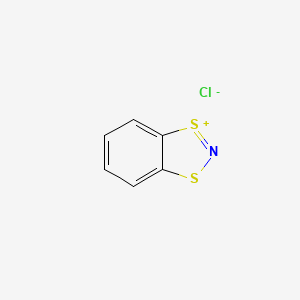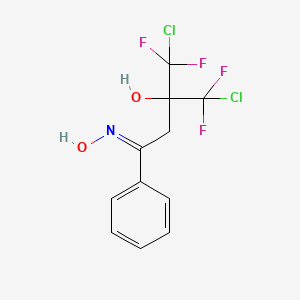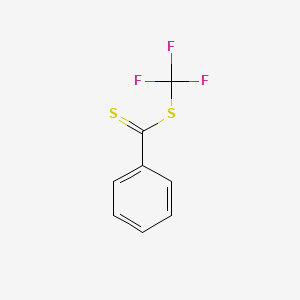
Trifluoromethyl benzenecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl benzenecarbodithioate is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a benzenecarbodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethyl benzenecarbodithioate typically involves the reaction of benzenecarbodithioic acid with trifluoromethylating agents. One common method is the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Trifluoromethyl benzenecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or disulfides.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include trifluoromethylated sulfoxides, sulfones, thiols, and substituted benzenecarbodithioates .
Aplicaciones Científicas De Investigación
Trifluoromethyl benzenecarbodithioate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of trifluoromethyl benzenecarbodithioate involves its interaction with molecular targets through its trifluoromethyl and carbodithioate groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
- Trifluoromethyl benzoate
- Trifluoromethyl benzene
- Trifluoromethyl phenyl sulfide
Comparison: Trifluoromethyl benzenecarbodithioate is unique due to the presence of both trifluoromethyl and carbodithioate groups, which impart distinct chemical and biological properties. Compared to trifluoromethyl benzoate and trifluoromethyl benzene, it exhibits higher reactivity and stability. The carbodithioate group also enhances its ability to form complexes with metal ions, making it more versatile in various applications .
Propiedades
Número CAS |
105501-63-1 |
|---|---|
Fórmula molecular |
C8H5F3S2 |
Peso molecular |
222.3 g/mol |
Nombre IUPAC |
trifluoromethyl benzenecarbodithioate |
InChI |
InChI=1S/C8H5F3S2/c9-8(10,11)13-7(12)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
AMFYKYVWCSQMJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=S)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





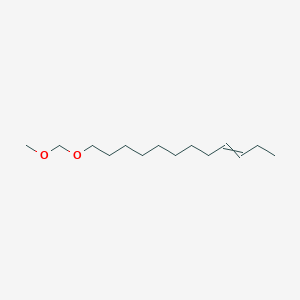

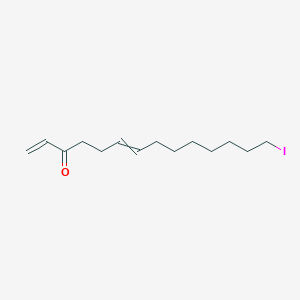
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)
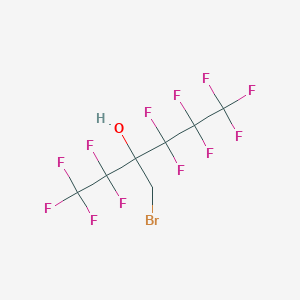
![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)
